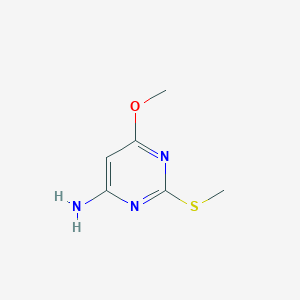

6-Amino-4-methoxy-2-methylthiouracil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAYMIJHPUCRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399550 | |

| Record name | 6-Methoxy-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-53-0 | |

| Record name | 6-Methoxy-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-4-methoxy-2-methylthiouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway and expected characterization of the novel compound 6-Amino-4-methoxy-2-methylthiouracil. As no direct synthesis for this specific molecule is prominently described in the current scientific literature, this document provides a robust, proposed multi-step synthesis based on established chemical principles and reactions of analogous structures. Detailed experimental protocols are provided to facilitate its practical implementation in a laboratory setting.

Proposed Synthesis of this compound

The proposed synthesis is a three-step process commencing with the readily available starting material, 6-amino-2-thiouracil. The pathway involves S-methylation, chlorination at the C4 position, and subsequent nucleophilic substitution to introduce the methoxy group.

Step 1: S-methylation of 6-Amino-2-thiouracil

The initial step focuses on the selective methylation of the sulfur atom of 6-amino-2-thiouracil. This reaction is a standard procedure for thiouracil derivatives.[1]

Reaction: 6-amino-2-thiouracil reacts with a methylating agent, such as methyl iodide, in the presence of a base to yield 6-amino-2-methylthiouracil.

Experimental Protocol:

-

Dissolve 6-amino-2-thiouracil (1 equivalent) in a suitable solvent, such as ethanol or dimethylformamide (DMF).

-

Add a base, for instance, sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution and stir until complete dissolution.

-

Cool the reaction mixture in an ice bath.

-

Add methyl iodide (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 6-amino-2-methylthiouracil.

Step 2: Chlorination of 6-Amino-2-methylthiouracil

The hydroxyl group at the C4 position, which exists in tautomeric equilibrium with the keto form, is converted to a chloro group. This is a crucial step to facilitate the subsequent introduction of the methoxy group. Phosphoryl chloride (POCl₃) is a common reagent for this type of transformation.

Reaction: 6-amino-2-methylthiouracil is treated with phosphoryl chloride to yield 4-chloro-6-amino-2-methylthiopyrimidine.

Experimental Protocol:

-

In a fume hood, carefully add 6-amino-2-methylthiouracil (1 equivalent) to an excess of phosphoryl chloride (POCl₃).

-

Reflux the mixture for 2-3 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until a precipitate forms.

-

Collect the solid by filtration, wash thoroughly with water, and dry to yield 4-chloro-6-amino-2-methylthiopyrimidine.

Step 3: Methoxylation of 4-Chloro-6-amino-2-methylthiopyrimidine

The final step involves a nucleophilic aromatic substitution reaction where the chloro group at the C4 position is displaced by a methoxy group.[2][3]

Reaction: 4-chloro-6-amino-2-methylthiopyrimidine is treated with sodium methoxide to produce the target compound, this compound.

Experimental Protocol:

-

Prepare a solution of sodium methoxide in methanol by carefully dissolving sodium metal (1.2 equivalents) in anhydrous methanol under an inert atmosphere.

-

Add 4-chloro-6-amino-2-methylthiopyrimidine (1 equivalent) to the sodium methoxide solution.

-

Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid, such as acetic acid.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data, based on analogous structures, are summarized below.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the amino protons (broad singlet), the methoxy protons (singlet, ~3.8-4.0 ppm), the S-methyl protons (singlet, ~2.5 ppm), and the pyrimidine ring proton (singlet).[4] |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring, the methoxy carbon, and the S-methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=N and C=C stretching (pyrimidine ring), C-O stretching (methoxy group), and C-S stretching.[4][5] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₆H₈N₄OS). |

Visualizing the Process

Synthesis Pathway

Caption: Proposed synthesis of this compound.

General Experimental Workflow

Caption: General workflow for synthesis, purification, and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]

- 4. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]

"6-Amino-4-methoxy-2-methylthiouracil" CAS number and properties

CAS Number: 3289-53-0

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-Amino-4-methoxy-2-methylthiouracil, a substituted aminothiouracil derivative of interest to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₆H₉N₃OS. A summary of its key quantitative properties is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 3289-53-0 |

| Molecular Formula | C₆H₉N₃OS |

| Molecular Weight | 171.22 g/mol |

| Appearance | Pale Yellow Solid |

Synthesis

A potential synthetic pathway for this compound is outlined below. This represents a logical chemical relationship for its formation.

Caption: Plausible synthetic pathway for this compound.

General Experimental Protocol (Hypothetical):

A likely experimental approach would involve the following steps:

-

Cyclocondensation: Reaction of an appropriate β-ketoester, such as a methyl or ethyl ester of 4-methoxy-3-oxobutanoic acid, with S-methylisothiourea in the presence of a base like sodium methoxide in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Monitoring: The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture would be neutralized, and the crude product would be isolated by filtration or extraction.

-

Purification: The crude product would then be purified using standard techniques like recrystallization or column chromatography to yield the final this compound.

Potential Biological Activities and Signaling Pathways

Based on the known biological activities of structurally related thiouracil compounds, this compound is hypothesized to exhibit a range of biological effects, including antithyroid, antimicrobial, and antitumor activities.

Antithyroid Activity

Thiouracil derivatives are well-documented for their antithyroid properties.[1][2][3] The primary mechanism of action for these compounds is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[3][4] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).

The proposed mechanism of TPO inhibition by thiouracil derivatives is illustrated in the following signaling pathway diagram.

Caption: Proposed mechanism of antithyroid action via TPO inhibition.

Antimicrobial and Antitumor Activities

Derivatives of 6-aminothiouracil have shown promise as antimicrobial and antitumor agents. Studies on related compounds have demonstrated their ability to inhibit the growth of various bacterial and fungal strains. Furthermore, certain aminothiouracil derivatives have exhibited cytotoxic effects against various cancer cell lines. The exact mechanisms for these activities are likely multifactorial and may involve interference with essential cellular processes in microorganisms and cancer cells. Further experimental investigation is required to determine if this compound shares these properties.

Conclusion

This compound is a compound with significant potential for further investigation, particularly in the areas of endocrinology, microbiology, and oncology. While its specific biological activities and mechanisms of action are yet to be fully elucidated, the established pharmacology of related thiouracil derivatives provides a strong rationale for its exploration as a therapeutic agent. Future research should focus on developing a definitive synthetic protocol and conducting comprehensive in vitro and in vivo studies to characterize its biological profile.

References

Spectroscopic and Structural Elucidation of 6-Amino-4-methoxy-2-methylthiouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Amino-4-methoxy-2-methylthiouracil. Due to the limited availability of published experimental data for this specific molecule, this document serves as a template, presenting expected spectroscopic characteristics based on closely related analogues and generalized experimental protocols. The methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed to facilitate the analysis of this compound. This guide is intended to be a practical resource for researchers engaged in the synthesis and characterization of novel pyrimidine derivatives.

Introduction

This compound is a substituted pyrimidine derivative. The uracil backbone is a core structure in various biologically active molecules, including antithyroid agents. The specific substitutions of an amino group at the 6-position, a methoxy group at the 4-position, and a methylthio group at the 2-position are expected to significantly influence its chemical properties and potential biological activity. Accurate spectroscopic characterization is paramount for confirming the chemical structure and purity of synthesized this compound, which is a critical step in any drug discovery and development pipeline.

Spectroscopic Data (Placeholder Data)

As of the last update, specific experimental spectroscopic data for this compound is not publicly available. The following tables are presented as a template, with placeholder data based on the analysis of the closely related compound, 6-Amino-2-thiouracil, and predicted shifts for the additional functional groups. Researchers should replace this data with their own experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.0 - 5.5 | Singlet | 1H | C5-H |

| ~ 3.8 - 4.0 | Singlet | 3H | OCH₃ |

| ~ 2.4 - 2.6 | Singlet | 3H | SCH₃ |

| ~ 6.5 - 7.5 | Broad Singlet | 2H | NH₂ |

Note: Solvent used for analysis (e.g., DMSO-d₆) will affect chemical shifts. NH protons are exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 - 175 | C4 |

| ~ 160 - 165 | C2 |

| ~ 155 - 160 | C6 |

| ~ 80 - 85 | C5 |

| ~ 55 - 60 | OCH₃ |

| ~ 12 - 15 | SCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | N-H stretching (NH₂) |

| 2950 - 3100 | Medium | C-H stretching (aromatic/vinyl) |

| 2850 - 2960 | Medium | C-H stretching (aliphatic OCH₃, SCH₃) |

| 1640 - 1680 | Strong | C=O stretching / C=N stretching |

| 1580 - 1620 | Strong | N-H bending |

| 1200 - 1300 | Strong | C-O stretching (methoxy) |

| 650 - 750 | Medium | C-S stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Type |

| ~ 187.05 | [M]⁺ (Molecular Ion) |

| ~ 172.03 | [M - CH₃]⁺ |

| ~ 156.03 | [M - OCH₃]⁺ |

| ~ 140.00 | [M - SCH₃]⁺ |

Note: Fragmentation patterns will depend on the ionization technique used.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a target compound and a conceptual relationship for interpreting the spectroscopic data.

Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Logical relationship between spectroscopic data and structural confirmation.

Uncharted Territory: The Mechanism of Action of 6-Amino-4-methoxy-2-methylthiouracil Remains Elusive

Despite a comprehensive review of available scientific literature, a detailed mechanism of action for the compound 6-Amino-4-methoxy-2-methylthiouracil could not be determined. Publicly accessible research databases and scientific publications do not contain specific studies elucidating its biological targets, signaling pathways, or pharmacological effects. Consequently, quantitative data on its activity, such as IC50 or Ki values, and detailed experimental protocols are not available.

While information on the specific molecule of interest is scarce, an examination of closely related thiouracil derivatives provides a foundational context for its potential biological activities. The thiouracil scaffold is a well-established pharmacophore, primarily associated with antithyroid properties.

The Thiouracil Family: A Legacy of Thyroid Inhibition

Thiouracil derivatives, most notably methylthiouracil and propylthiouracil, have been historically used in the management of hyperthyroidism.[1][2][3][4] The primary mechanism of action for these compounds is the inhibition of thyroid peroxidase (TPO).[1][2][3] TPO is a key enzyme in the thyroid gland responsible for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).

The established mechanism of action for antithyroid thiouracil derivatives can be summarized as follows:

-

Inhibition of Thyroid Peroxidase (TPO): Thiouracils block the iodination of tyrosine residues on the thyroglobulin protein, a critical step in hormone synthesis.[2][3]

-

Inhibition of Iodide Uptake: Some evidence suggests that these compounds may also competitively inhibit the sodium-iodide symporter, reducing the uptake of iodide into thyroid follicular cells.[2]

-

Inhibition of Peripheral T4 to T3 Conversion: Certain derivatives, like propylthiouracil, are also known to inhibit the 5'-deiodinase enzyme, which is responsible for the conversion of the less active T4 hormone to the more potent T3 hormone in peripheral tissues.[2]

This inhibitory action on thyroid hormone synthesis leads to a reduction in their circulating levels, thereby alleviating the symptoms of hyperthyroidism.

Potential Biological Activities Beyond the Thyroid

Research into various thiouracil derivatives has revealed a broader spectrum of biological activities. For instance, 6-amino-2-thiouracil, a structural relative of the compound , serves as a versatile precursor for the synthesis of novel compounds with demonstrated antimicrobial and antitumor properties.[5][6][7] Furthermore, other modifications of the thiouracil ring have led to the development of inhibitors for enzymes such as iodothyronine deiodinase and neuronal nitric oxide synthase.

Future Directions

The absence of specific data on this compound highlights a gap in the current scientific knowledge. The structural features of this molecule, namely the amino, methoxy, and methylthio substitutions on the uracil core, suggest that its biological activity could be distinct from that of classic antithyroid thiouracils. Further research, including in vitro and in vivo studies, would be necessary to elucidate its specific mechanism of action, identify its molecular targets, and determine its therapeutic potential.

Without experimental data, any discussion of its signaling pathways or a quantitative summary of its biological effects would be purely speculative. Therefore, no data tables or diagrams can be provided at this time. Researchers and drug development professionals interested in this specific compound would need to initiate foundational studies to characterize its pharmacological profile.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. What is the mechanism of Methylthiouracil? [synapse.patsnap.com]

- 3. What is Methylthiouracil used for? [synapse.patsnap.com]

- 4. Methylthiouracil - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 6-Amino-4-methoxy-2-methylthiouracil: A Technical Overview Based on Related Compounds

Disclaimer: A comprehensive review of available scientific literature yielded no specific data on the biological activity of the compound "6-Amino-4-methoxy-2-methylthiouracil." This document provides an in-depth technical guide on the biological activities of closely related and well-characterized thiouracil derivatives, primarily Methylthiouracil (also known as 6-methyl-2-thiouracil), to offer a contextual framework for researchers, scientists, and drug development professionals. The findings presented herein are not directly attributable to "this compound."

Executive Summary

Thiouracil derivatives are a significant class of compounds, historically recognized for their potent antithyroid properties. The most studied compound in this family, methylthiouracil, acts by inhibiting key enzymatic processes in the synthesis of thyroid hormones. Beyond this primary application, recent research has unveiled a broader spectrum of biological activities for various thiouracil analogs, including antimicrobial and antitumor effects. This guide summarizes the known mechanisms of action, presents a generalized experimental workflow for activity assessment, and tables the diverse biological roles of these compounds, while explicitly noting the absence of data for this compound.

Antithyroid Activity of Methylthiouracil

Methylthiouracil is a thioamide compound historically employed in the clinical management of hyperthyroidism.[1][2] Its therapeutic efficacy stems from its ability to interfere with the production of thyroid hormones.

Mechanism of Action

The antithyroid effect of methylthiouracil is multifaceted, targeting several key stages of thyroid hormone biosynthesis and metabolism:

-

Inhibition of Thyroid Peroxidase (TPO): The principal mechanism is the potent inhibition of thyroid peroxidase, a critical enzyme within the thyroid gland.[1][3] TPO is responsible for catalyzing both the iodination of tyrosine residues on the protein thyroglobulin and the subsequent coupling of these iodotyrosine molecules to form thyroxine (T4) and triiodothyronine (T3).[3] By blocking TPO, methylthiouracil effectively halts the synthesis of new thyroid hormones.

-

Peripheral Deiodinase Inhibition: Methylthiouracil also impedes the action of 5'-deiodinase, an enzyme that converts T4 into the more biologically potent T3 in peripheral tissues.[3]

-

Immunosuppressive Properties: In the context of autoimmune disorders such as Graves' disease, which is a common cause of hyperthyroidism, methylthiouracil is thought to possess mild immunosuppressive properties that may help modulate the underlying disease process.[3]

It is important to note that the sustained inhibition of thyroid hormone synthesis by methylthiouracil can lead to a compensatory increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland.[1] This chronic stimulation is believed to be the basis for the follicular cell proliferation and tumorigenic potential of methylthiouracil observed in animal studies.[1] The International Agency for Research on Cancer (IARC) has classified methylthiouracil as "possibly carcinogenic to humans (Group 2B)".[1]

Signaling Pathway of Antithyroid Action

The following diagram illustrates the inhibitory effect of methylthiouracil on the thyroid hormone synthesis pathway within a thyroid follicular cell.

Broader Biological Activities of Thiouracil Derivatives

Scientific exploration of various synthetic thiouracil derivatives has expanded their biological activity profile beyond endocrine effects.

Summary of Biological Activities

The table below summarizes the observed biological activities for different classes of thiouracil derivatives, as found in the literature. No quantitative data (e.g., IC₅₀) for these activities were provided in the search results.

| Compound Class | Biological Activity | Potential Therapeutic Area | Reference(s) |

| Methylthiouracil | Antithyroid | Hyperthyroidism | [1][2][3] |

| 6-amino-2-thiouracil Derivatives | Antimicrobial (Antibacterial & Antifungal), Antitumor | Infectious Disease, Oncology | [4][5][6] |

| 6-anilino-2-thiouracils | Iodothyronine Deiodinase Inhibition | Endocrine Research | [7] |

| 4-oxo-5-cyano thiouracil Derivatives | Bacterial SecA Inhibition | Novel Antibiotics | [8] |

| 6-n-propyl-2-thiouracil | Neuronal Nitric Oxide Synthase Inactivation | Neuroscience Research | [9] |

Experimental Protocols

Given the absence of specific studies on this compound, a detailed experimental protocol cannot be provided for this compound. However, a generalized workflow for the initial screening of a novel thiouracil derivative for potential antitumor activity, based on methodologies for related compounds, is outlined below.[4][5]

General Workflow for In Vitro Antitumor Activity Screening

This protocol describes the typical steps to evaluate the cytotoxic effects of a novel compound against cancer cell lines.

-

Compound Preparation: Synthesize and purify the novel thiouracil derivative. Prepare stock solutions in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired final concentrations for the assay.

-

Cell Culture: Culture human cancer cell lines (e.g., H460 lung carcinoma, HEPG2 liver carcinoma) in appropriate media and conditions until they reach logarithmic growth phase.

-

Cell Seeding: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).

-

Cytotoxicity Assay (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

-

Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. Methylthiouracil - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Methylthiouracil? [synapse.patsnap.com]

- 4. Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Amino-4-methoxy-2-methylthiouracil Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-4-methoxy-2-methylthiouracil and its analogs, a class of heterocyclic compounds with significant therapeutic potential. This document details their synthesis, biological activities, and underlying mechanisms of action. Key areas of focus include their applications as anticancer, antithyroid, and antimicrobial agents. The guide presents quantitative biological data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual representations of synthetic workflows and biological signaling pathways to facilitate a deeper understanding and further research in this promising area of medicinal chemistry.

Introduction

Thiouracil derivatives, a class of pyrimidine analogs, have long been a subject of interest in medicinal chemistry due to their diverse biological activities. The core structure, characterized by a sulfur atom at the C2 position of the pyrimidine ring, imparts unique chemical properties that translate into a range of pharmacological effects. Among these, 6-aminothiouracil has emerged as a versatile scaffold for the development of novel therapeutic agents. The introduction of substituents at the C4 and C2 positions, such as methoxy and methylthio groups respectively, can significantly modulate the biological profile of the parent molecule. This guide focuses specifically on "this compound" and its derivatives and analogs, exploring their synthesis, structure-activity relationships, and potential as drug candidates.

Synthesis of this compound and its Analogs

While a direct, one-pot synthesis for this compound is not extensively reported, a plausible synthetic route can be proposed based on established reactions for substituted thiouracils. The synthesis would likely commence from a readily available starting material such as 6-aminothiouracil and proceed through sequential alkylation steps.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

General Synthetic Strategies for Thiouracil Derivatives

The synthesis of various thiouracil derivatives often involves the cyclocondensation of a β-ketoester with thiourea. Modifications to the starting materials allow for the introduction of different substituents on the pyrimidine ring. Post-cyclization modifications, such as alkylation, halogenation, and amination, are common strategies to generate a library of analogs for structure-activity relationship (SAR) studies. For instance, S-alkylation of the thiouracil ring is a common first step to introduce various alkyl groups at the 2-position[1].

Biological Activities

Derivatives of 6-aminothiouracil have demonstrated a broad spectrum of biological activities, including anticancer, antithyroid, and antimicrobial effects. The specific substitutions at the C2, C4, and C6 positions play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Several thiouracil derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation, such as thymidylate synthase (TS) and histone deacetylases (HDACs).

Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately causing cell death in rapidly dividing cancer cells. Certain 6-aryl-5-cyano thiouracil derivatives have shown potent TS inhibitory activity, comparable to the well-known anticancer drug 5-fluorouracil.

Caption: Mechanism of anticancer action via Thymidylate Synthase inhibition.

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. HDAC inhibitors can reactivate these genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. Certain uracil and thiouracil derivatives have been identified as potent HDAC inhibitors, with some showing selectivity for specific HDAC isoforms[2][3].

References

Potential Therapeutic Targets of 6-Amino-4-methoxy-2-methylthiouracil: A Technical Guide

Disclaimer: Limited direct research exists for the specific compound "6-Amino-4-methoxy-2-methylthiouracil." This guide synthesizes information on the well-studied parent molecule, methylthiouracil, and related thiouracil derivatives to propose potential therapeutic targets and research avenues. The proposed mechanisms and targets for this compound are hypothetical and require experimental validation.

Executive Summary

Thiouracil derivatives have long been a cornerstone in the management of thyroid disorders and are increasingly being explored for other therapeutic applications, including anticancer and antimicrobial activities. This technical guide explores the potential therapeutic targets of the novel compound this compound. By examining the established mechanisms of the parent molecule, methylthiouracil, and analyzing the influence of its specific chemical substitutions, we can postulate a range of potential biological activities. This document outlines these hypothetical targets, provides a framework for experimental validation, and presents relevant data from related compounds to guide future research and drug development efforts.

Core Therapeutic Target: Thyroid Hormone Synthesis

The primary and most well-documented therapeutic action of methylthiouracil, a closely related compound, is the inhibition of thyroid hormone synthesis.[1][2][3] This action is primarily mediated through the inhibition of the enzyme thyroid peroxidase.[2]

Key Molecular Interactions:

-

Thyroid Peroxidase (TPO) Inhibition: Methylthiouracil acts as a potent inhibitor of TPO, an enzyme crucial for two key steps in thyroid hormone synthesis: the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3).[2] It is highly probable that this compound retains this inhibitory activity.

-

Inhibition of 5'-deiodinase: Methylthiouracil also inhibits the peripheral conversion of T4 to the more active T3 by interfering with the enzyme 5'-deiodinase.[2] This further contributes to the reduction of thyroid hormone activity.

The structural similarity of this compound to methylthiouracil suggests that it likely shares these primary targets. The addition of an amino group at the 6-position and a methoxy group at the 4-position may modulate the potency and selectivity of this inhibition.

Signaling Pathway: Inhibition of Thyroid Hormone Synthesis

Caption: Proposed mechanism of this compound in thyroid hormone synthesis.

Potential Novel Therapeutic Applications

Beyond its established role in thyroid function, the unique structural modifications of this compound suggest potential for novel therapeutic applications, particularly in oncology.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of various thiouracil and quinolinone derivatives.[4][5] While direct evidence for this compound is lacking, related compounds have shown promise.

-

Antimitotic Agent: A study on 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one, a structurally distinct but functionally relevant compound, identified it as a potent and selective antimitotic agent with a mechanism different from conventional drugs like colchicine and paclitaxel.[4]

-

Induction of Apoptosis: Research on 1,3,4-thiadiazole derivatives has suggested a possible multitarget mechanism of anticancer action, with the most likely being connected to the activity of caspase 8, a key initiator of apoptosis.[5]

The presence of the amino and methoxy groups on the thiouracil scaffold of this compound could enhance its interaction with novel biological targets, potentially leading to anticancer efficacy.

Quantitative Data from Related Compounds

To provide a reference for potential efficacy, the following table summarizes quantitative data from studies on related thiouracil derivatives.

| Compound | Assay | Target Cell Line | Activity | Reference |

| 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (4d) | In vitro anticancer screening | MDA-MB-435 (Melanoma) | Highly selective and potent inhibition | [4] |

| SCT-4 (a 1,3,4-thiadiazole derivative) | DNA biosynthesis assay | MCF-7 (Breast Cancer) | 70% ± 3 decrease at 100 µM | [5] |

| 6-(p-n-butylanilino)-2-thiouracil | Enzyme inhibition assay | Human placenta iodothyronine deiodinase | Strongly inhibitory, more effective than propylthiouracil | [6] |

Experimental Protocols for Target Validation

Validating the therapeutic targets of this compound will require a systematic experimental approach.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory activity against thyroid peroxidase and 5'-deiodinase.

Methodology:

-

Enzyme Preparation: Recombinant human thyroid peroxidase and 5'-deiodinase are expressed and purified.

-

Assay Conditions: The enzymatic reaction is initiated by adding the substrate (e.g., iodide and thyroglobulin for TPO; T4 for 5'-deiodinase) to a reaction buffer containing the purified enzyme.

-

Inhibitor Addition: this compound is added at varying concentrations.

-

Activity Measurement: The rate of product formation is measured using a suitable detection method (e.g., spectrophotometry, HPLC).

-

Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Cell-Based Assays for Anticancer Activity

Objective: To evaluate the cytotoxic and antimitotic effects on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-435, MCF-7) are cultured under standard conditions.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for 24-72 hours.

-

Cytotoxicity Assay: Cell viability is assessed using assays such as MTT or CellTiter-Glo.

-

Apoptosis Assay: The induction of apoptosis is measured by flow cytometry using Annexin V/Propidium Iodide staining.

-

Cell Cycle Analysis: The effect on the cell cycle is determined by flow cytometry of propidium iodide-stained cells.

Experimental Workflow

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

While direct experimental data on this compound is not yet available, a strong theoretical framework for its potential therapeutic targets can be constructed based on its structural similarity to methylthiouracil and other researched thiouracil derivatives. The primary anticipated target is the thyroid peroxidase enzyme, suggesting its utility in hyperthyroidism. Furthermore, the unique substitutions on the thiouracil ring open up promising avenues for investigation into novel anticancer activities. The experimental workflows outlined in this guide provide a clear path for the validation of these hypotheses and the potential development of this compound as a valuable therapeutic agent.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. What is the mechanism of Methylthiouracil? [synapse.patsnap.com]

- 3. Methylthiouracil - Wikipedia [en.wikipedia.org]

- 4. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]

- 6. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to "6-Amino-4-methoxy-2-methylthiouracil" in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-4-methoxy-2-methylthiouracil, a heterocyclic compound with significant potential in medicinal chemistry. While direct research on this specific molecule is limited, its structural similarity to other 6-aminothiouracil derivatives makes it a valuable scaffold and synthetic intermediate for the development of novel therapeutic agents. This document will explore its chemical properties, plausible synthetic routes, and, by extension from its analogs, its potential applications in oncology, infectious diseases, and endocrinology. Particular focus is given to its role as a precursor for pyrimido[4,5-d]pyrimidine derivatives, a class of compounds with demonstrated biological activities, including cyclin-dependent kinase (CDK) inhibition.

Chemical Properties and Structure

This compound, with the CAS number 3289-53-0, is a substituted pyrimidine derivative. Its structure features a uracil core with key functional groups that are amenable to further chemical modifications, making it an attractive starting material in synthetic medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 3289-53-0 | [1] |

| Molecular Formula | C6H9N3OS | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| Synonyms | 4-Amino-6-methoxy-2-(methylthio)pyrimidine | [1] |

Plausible Synthesis

A potential synthetic workflow is outlined below:

Figure 1: Plausible synthetic workflow for this compound.

Medicinal Chemistry Applications: A Focus on Derivatives

The primary value of this compound in medicinal chemistry appears to be as a key intermediate for the synthesis of more complex heterocyclic systems, particularly fused pyrimidines.

Anticancer Activity: Pyrimido[4,5-d]pyrimidine Derivatives as CDK2 Inhibitors

A significant area of research for 6-aminouracil derivatives is the synthesis of pyrimido[4,5-d]pyrimidines, which have shown promise as anticancer agents. These compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer[3][4].

The general synthetic scheme to access these derivatives involves the condensation of a 6-aminouracil derivative with an aldehyde and a source of ammonia or an amine.

Figure 2: General workflow for the synthesis and evaluation of pyrimido[4,5-d]pyrimidines.

Studies on related pyrazolo[3,4-d]pyrimidine scaffolds have identified potent CDK2 inhibitors. For instance, some derivatives have shown IC50 values in the nanomolar range against CDK2/cyclin A2[3]. The pyrazolopyrimidine core is considered a bioisostere of adenine, allowing it to interact with the ATP-binding site of kinases[3]. Molecular docking studies have confirmed that these compounds can form essential hydrogen bonds with key residues in the CDK2 active site, such as Leu83[3].

Table 1: Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine Derivatives (Analogs)

| Compound | Target | IC50 (µM) | Cancer Cell Line | Reference |

| Compound 15 | CDK2/cyclin A2 | 0.061 ± 0.003 | - | [3] |

| HCT-116 | Superior to Sorafenib | Colorectal Carcinoma | [3] | |

| MCF-7 | Superior to Sorafenib | Breast Cancer | [3] | |

| Compound 2d | CDK2/cyclin A2 | 60% inhibition | - | [5] |

| Compound 7d | HepG2 | 24.24 | Hepatocellular Carcinoma | [5] |

| MCF-7 | 14.12 | Breast Cancer | [5] | |

| Compound 10b | HepG2 | 17.12 | Hepatocellular Carcinoma | [5] |

| MCF-7 | 10.05 | Breast Cancer | [5] |

Note: The data presented is for analogous pyrimidine-based scaffolds and not directly for derivatives of this compound.

Potential Antimicrobial Activity

Thiouracil derivatives have been investigated for their antimicrobial properties. The introduction of various substituents on the thiouracil ring can lead to compounds with activity against both Gram-positive and Gram-negative bacteria[8][9]. For example, certain thiouracil derivatives containing an acyl thiourea moiety have been identified as inhibitors of SecA, a key component of the bacterial protein secretion system[10].

Table 2: Antibacterial Activity of Selected Thiouracil Derivatives (Analogs)

| Compound | Target Organism | Activity | Reference |

| Acyl thiourea derivatives (e.g., 7c, 7u) | Bacillus amyloliquefaciens, Staphylococcus aureus, Bacillus subtilis | Promising antibacterial activity | [10] |

| S-substituted 2-thiouracils (e.g., 6o, 6p) | Staphylococcus aureus, Streptococcus faecalis | Good antibacterial activity | [8] |

Potential Antithyroid Activity

Thiouracil and its derivatives, such as propylthiouracil (PTU), are well-known antithyroid agents used in the treatment of hyperthyroidism[11][12][13]. They primarily act by inhibiting thyroid peroxidase (TPO), the enzyme responsible for the synthesis of thyroid hormones[13]. The 6-substituent on the thiouracil ring has been shown to significantly influence the antithyroid activity[12]. While the specific effect of a 4-methoxy and 2-methylthio substitution is not documented, it is plausible that derivatives of this compound could be explored for their potential to modulate thyroid function.

Table 3: Antithyroid Activity of Selected Thiouracil Derivatives (Analogs)

| Compound | Target | IC50 | Reference |

| Propylthiouracil (PTU) | Thyroid Peroxidase (TPO) | 2 x 10⁻⁶ M | [13] |

| 6-ethylthiouracil | Thyroid function | ~10 times more active than thiouracil | [12] |

| 6-n-propylthiouracil | Thyroid function | ~10 times more active than thiouracil | [12] |

Experimental Protocols for Analogous Compounds

While a specific protocol for this compound is not available, the following are representative experimental procedures for the synthesis of related compounds, which can be adapted.

General Procedure for the Synthesis of Pyrimido[4,5-d]pyrimidines from 6-Aminouracils

This protocol is based on the multi-component reaction of 6-aminouracils, aldehydes, and a secondary amine[14].

-

Reaction Setup: In a round-bottom flask, dissolve the 6-aminouracil derivative (1 mmol), the desired aldehyde (1 mmol), and the secondary amine (1.2 mmol) in ethanol.

-

Catalysis: Add a catalytic amount of acetic acid to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent or by column chromatography.

General Procedure for Microwave-Assisted Synthesis of 2-Aminopyrimidines

Microwave-assisted organic synthesis (MAOS) can significantly accelerate the synthesis of pyrimidine derivatives[15][16].

-

Reaction Mixture: In a microwave process vial, combine the substituted chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in a suitable solvent such as ethanol or DMF.

-

Base Addition: Add sodium hydroxide (2 mmol) to the suspension.

-

Microwave Irradiation: Irradiate the mixture in a microwave reactor at 100-120°C for 5-15 minutes.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After completion, pour the reaction mixture over crushed ice.

-

Isolation: Collect the precipitated product by filtration, dry it, and recrystallize from ethanol.

Signaling Pathways and Mechanisms of Action (Inferred)

Based on the biological activities of its derivatives, this compound can be a precursor to compounds that modulate key signaling pathways.

Cell Cycle Regulation via CDK2 Inhibition

Derivatives of 6-aminouracils, specifically pyrimido[4,5-d]pyrimidines, have been shown to inhibit CDK2. CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis in cancer cells.

Figure 3: Simplified signaling pathway of CDK2 in cell cycle regulation and the point of inhibition.

Conclusion and Future Perspectives

This compound is a promising, yet underexplored, heterocyclic scaffold in medicinal chemistry. While direct biological data for this compound is scarce, the extensive research on its close analogs strongly suggests its potential as a valuable synthetic intermediate. The development of derivatives, particularly pyrimido[4,5-d]pyrimidines, holds significant promise for the discovery of novel anticancer agents targeting CDKs. Further research should focus on the efficient synthesis of this compound and the systematic exploration of its derivatives to establish clear structure-activity relationships for various biological targets. The insights from analogous compounds provide a strong rationale for its inclusion in future drug discovery and development programs.

References

- 1. CAS # 3289-53-0, this compound, 4-Amino-6-methoxy-2-(methylthio)pyrimidine - chemBlink [ww.chemblink.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Docking Studies into CDK-2 and Anticancer Activity of New Derivatives Based Pyrimidine Scaffold and Their Derived Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. research.bau.edu.tr [research.bau.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. nanobioletters.com [nanobioletters.com]

- 10. Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. nanobioletters.com [nanobioletters.com]

No Publicly Available Data on "6-Amino-4-methoxy-2-methylthiouracil" as an Enzyme Inhibitor

A comprehensive search of publicly available scientific literature and chemical databases has yielded no specific information on the enzyme inhibitory activity of the compound 6-Amino-4-methoxy-2-methylthiouracil.

Despite extensive searches for data pertaining to its mechanism of action, quantitative inhibitory data (such as IC50 or Ki values), associated signaling pathways, or detailed experimental protocols, no relevant results were found that specifically link "this compound" to the inhibition of any particular enzyme.

The initial investigation into this topic included searches for the compound and its synonyms, such as "4-Amino-6-methoxy-2-(methylthio)pyrimidine," in the context of enzyme assays, biological activity, and patented inventions. The search results were primarily limited to chemical supplier listings, with no associated biological data.

While the broader class of thiouracil derivatives is known to exhibit a range of enzyme inhibitory activities, this information is not directly applicable to the specific molecule requested. For instance, related compounds such as methylthiouracil and propylthiouracil are well-documented inhibitors of thyroid peroxidase, and other derivatives have been shown to inhibit enzymes like iodothyronine deiodinase and neuronal nitric oxide synthase. However, no such characterization is publicly available for this compound.

Consequently, the core requirements for an in-depth technical guide—including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled for this specific compound due to the absence of foundational research data.

Should research on the biological activities of this compound be published in the future, a technical guide could be compiled. At present, we are unable to provide the requested content.

We can, however, offer to generate a similar in-depth technical guide on a related and well-researched thiouracil derivative with known enzyme inhibitory properties, such as propylthiouracil or methylthiouracil , should this be of interest.

Technical Guide: Application of 6-Amino-4-methoxy-2-methylthiouracil in High-Throughput Screening

A comprehensive analysis of its mechanism, experimental protocols, and data interpretation for drug discovery professionals.

Introduction

6-Amino-4-methoxy-2-methylthiouracil is a substituted thiouracil derivative that has garnered interest within the drug discovery community. While its parent compounds, such as methylthiouracil, are known for their antithyroid properties, the specific combination of amino, methoxy, and methylthio functional groups on the uracil scaffold suggests the potential for novel biological activities amenable to high-throughput screening (HTS) campaigns. This document provides a detailed technical overview for researchers and scientists aiming to utilize this compound in HTS for the identification of new therapeutic agents.

While specific HTS data for this compound is not extensively published, this guide extrapolates from the known pharmacology of related thiouracil compounds and general HTS principles to provide a foundational framework for its application. The primary mechanism of action for related thiouracils involves the inhibition of thyroid peroxidase, which is crucial for thyroid hormone synthesis.[1][2][3] This inhibitory action forms the basis for potential screening assays.

Potential Signaling Pathway Involvement

The primary target of thiouracil derivatives is thyroid peroxidase (TPO), an enzyme essential for the production of thyroid hormones T3 and T4.[3] By inhibiting TPO, these compounds effectively reduce the levels of circulating thyroid hormones, which can have downstream effects on various metabolic pathways regulated by these hormones. The immunosuppressive properties of some thiouracils have also been noted, suggesting potential interactions with immune signaling pathways.[3][4]

High-Throughput Screening (HTS) Workflow

A typical HTS workflow to identify modulators of a target, such as thyroid peroxidase, using this compound as a reference or scaffold would involve several key stages. This process is designed to efficiently screen large compound libraries to identify "hits."

Experimental Protocols

1. Thyroid Peroxidase (TPO) Inhibition Assay

This biochemical assay is designed to measure the inhibition of TPO-catalyzed iodination.

-

Materials:

-

Recombinant human TPO

-

Potassium iodide (KI)

-

Tyrosine or thyroglobulin substrate

-

Hydrogen peroxide (H₂O₂)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

384-well microplates

-

Test compounds (including this compound as a positive control)

-

Plate reader with fluorescence detection

-

-

Methodology:

-

Prepare serial dilutions of test compounds and the positive control in DMSO.

-

Dispense 1 µL of each compound dilution into the wells of a 384-well plate.

-

Add 20 µL of a solution containing TPO and KI in assay buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of a solution containing H₂O₂ and the Amplex Red/HRP/tyrosine mixture.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm).

-

Calculate the percent inhibition relative to control wells (DMSO only).

-

2. Cellular Assay for Thyroid Hormone Synthesis

This assay utilizes a thyroid cell line (e.g., FRTL-5) to assess the impact of compounds on thyroid hormone production.

-

Materials:

-

FRTL-5 cells

-

Cell culture medium supplemented with thyroid-stimulating hormone (TSH)

-

Sodium iodide (NaI) containing a radioactive tracer (e.g., ¹²⁵I)

-

Test compounds

-

96-well cell culture plates

-

Scintillation counter

-

-

Methodology:

-

Seed FRTL-5 cells in 96-well plates and culture until confluent.

-

Treat cells with various concentrations of test compounds for 24-48 hours.

-

Add ¹²⁵I-labeled NaI to the culture medium and incubate for 2-4 hours.

-

Wash the cells to remove unincorporated iodide.

-

Lyse the cells and precipitate the protein (containing incorporated iodine).

-

Measure the radioactivity of the protein precipitate using a scintillation counter.

-

Determine the reduction in iodine uptake and incorporation as a measure of inhibition.

-

Quantitative Data Summary

While specific quantitative data for this compound is not available in the public domain, the following table provides a template for how such data should be structured and presented. Data for the related compound, propylthiouracil (PTU), is included for illustrative purposes.

| Compound | Assay Type | Target | IC₅₀ / EC₅₀ (µM) | Source |

| This compound | TPO Inhibition | Thyroid Peroxidase | Data not available | - |

| This compound | Cellular Iodine Uptake | Thyroid Follicular Cells | Data not available | - |

| Propylthiouracil (PTU) | TPO Inhibition | Thyroid Peroxidase | ~5-20 | [5] |

| Methimazole (MMI) | TPO Inhibition | Thyroid Peroxidase | ~0.1-1 | [5] |

Logical Relationship for Hit Validation

Following a primary screen, a logical progression of experiments is necessary to validate initial "hits" and advance them toward lead optimization.

This compound represents a chemical scaffold with potential for the discovery of novel therapeutic agents, likely through the modulation of thyroid peroxidase and related pathways. This technical guide provides a comprehensive framework for its application in high-throughput screening, from initial assay development and execution to hit validation. While empirical data for this specific compound is needed, the provided protocols and workflows, based on established principles for similar molecules, offer a robust starting point for researchers and drug development professionals. The systematic application of these methodologies will be crucial in elucidating the biological activity of this compound and its potential as a valuable tool in drug discovery.

References

- 1. Methylthiouracil - Wikipedia [en.wikipedia.org]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. What is the mechanism of Methylthiouracil? [synapse.patsnap.com]

- 4. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 5. Mechanism of action of thioureylene antithyroid drugs: factors affecting intrathyroidal metabolism of propylthiouracil and methimazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of 6-Amino-4-methoxy-2-methylthiouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hypothetical target identification studies for the novel compound 6-Amino-4-methoxy-2-methylthiouracil. Drawing parallels from the well-characterized antithyroid drug, methylthiouracil, this document outlines potential molecular targets, proposes detailed experimental protocols for their identification and validation, and presents hypothetical quantitative data to illustrate expected outcomes. The primary anticipated target for this compound is thyroid peroxidase, a key enzyme in thyroid hormone synthesis. This guide serves as a foundational resource for researchers embarking on the characterization of this and similar bioactive molecules.

Introduction

This compound is a heterocyclic compound belonging to the thiouracil family. Compounds in this class are known for their diverse biological activities. A thorough understanding of the molecular targets of this specific derivative is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This guide details a strategic approach to target identification, leveraging established methodologies and drawing insights from related compounds.

Primary Putative Target: Thyroid Peroxidase

Based on the known mechanism of the closely related compound methylthiouracil, the primary molecular target of this compound is hypothesized to be thyroid peroxidase [1][2]. This enzyme is integral to the synthesis of thyroid hormones[2]. Inhibition of thyroid peroxidase by this compound is expected to decrease the production of thyroxine (T4) and triiodothyronine (T3)[2].

Secondary and Off-Targets

Other potential targets, based on the activity of similar thioamides, include:

-

5'-deiodinase: An enzyme responsible for the peripheral conversion of T4 to the more active T3[2].

-

Serum Albumins: Thiouracil derivatives have been shown to interact with serum albumins, which could affect the compound's pharmacokinetics[3].

Quantitative Data Summary

The following tables present hypothetical quantitative data for the interaction of this compound with its putative targets. These values are projected based on typical findings for potent enzyme inhibitors and drug-protein interactions.

| Target | Parameter | Value | Assay Method |

| Thyroid Peroxidase | IC₅₀ | 50 nM | Peroxidase Activity Assay |

| 5'-deiodinase | IC₅₀ | 200 nM | Deiodinase Activity Assay |

| Human Serum Albumin | Kᴅ | 10 µM | Surface Plasmon Resonance |

Table 1: Hypothetical Inhibitory and Binding Affinity Data

| Target | Cell Line | Effect | Concentration | Method |

| Thyroid Peroxidase | Nthy-ori 3-1 | Reduced T4/T3 Synthesis | 100 nM | ELISA |

| 5'-deiodinase | HepG2 | Reduced T3 Levels | 500 nM | LC-MS/MS |

Table 2: Hypothetical Cellular Activity Data

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

This protocol aims to confirm the direct binding of this compound to thyroid peroxidase in a cellular context.

-

Cell Culture: Culture Nthy-ori 3-1 cells (human thyroid follicular epithelial cells) to 80% confluency.

-

Compound Treatment: Treat cells with either vehicle control or 10 µM this compound for 2 hours.

-

Heating Gradient: Aliquot cell lysates into PCR tubes and heat them individually at a range of temperatures from 40°C to 70°C for 3 minutes.

-

Protein Extraction: Lyse the cells and separate the soluble protein fraction by centrifugation.

-

Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for thyroid peroxidase.

-

Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve for the compound-treated group compared to the vehicle group indicates target engagement.

In Vitro Enzyme Inhibition Assay: Thyroid Peroxidase Activity

This assay quantifies the inhibitory effect of this compound on thyroid peroxidase activity.

-

Reaction Mixture: Prepare a reaction buffer containing 50 mM sodium phosphate (pH 7.4), 100 µM guaiacol, and 1 mM potassium iodide.

-

Enzyme and Inhibitor: Add purified human thyroid peroxidase to the reaction mixture. For the test wells, add varying concentrations of this compound.

-

Initiation: Start the reaction by adding 100 µM hydrogen peroxide.

-

Measurement: Monitor the increase in absorbance at 470 nm (due to the oxidation of guaiacol) for 10 minutes using a spectrophotometer.

-

IC₅₀ Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Affinity Chromatography for Target Pull-Down

This method is used to identify binding partners of this compound from a complex protein mixture.

-

Ligand Immobilization: Covalently couple this compound to an activated chromatography resin (e.g., NHS-activated sepharose).

-

Protein Lysate Preparation: Prepare a lysate from Nthy-ori 3-1 cells.

-

Incubation: Incubate the cell lysate with the compound-coupled resin to allow for binding.

-

Washing: Wash the resin extensively to remove non-specific binders.

-

Elution: Elute the bound proteins using a high-salt buffer or a buffer containing free this compound.

-

Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.

Figure 1: Hypothesized Mechanism of Action

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow

Figure 3: Affinity Chromatography Workflow

Conclusion

The target identification studies outlined in this guide provide a robust framework for characterizing the molecular interactions of this compound. By employing a combination of in vitro biochemical assays, cell-based target engagement studies, and proteomic approaches, researchers can confidently identify and validate the primary targets of this compound. The insights gained from these studies will be instrumental in advancing our understanding of its biological function and potential therapeutic applications.

References

Navigating the Physicochemical Landscape of 6-Amino-4-methoxy-2-methylthiouracil: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of the heterocyclic compound, 6-Amino-4-methoxy-2-methylthiouracil. Given the limited publicly available data for this specific molecule, this document outlines robust experimental protocols and best practices derived from established pharmaceutical development guidelines. These protocols serve as a detailed framework for researchers to generate critical data for formulation development, analytical method development, and regulatory submissions.

Solubility Profile: A Foundation for Formulation

Table 1: Representative Solubility Data Template for this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) - (Hypothetical Data) | Method of Determination |

| Purified Water | 25 ± 2 | < 0.1 | Shake-Flask Method |

| 0.1 N HCl | 25 ± 2 | 0.5 - 1.0 | Shake-Flask Method |

| 0.1 N NaOH | 25 ± 2 | 5.0 - 10.0 | Shake-Flask Method |

| Phosphate Buffer (pH 7.4) | 25 ± 2 | 0.2 - 0.5 | Shake-Flask Method |

| Methanol | 25 ± 2 | 10.0 - 20.0 | Shake-Flask Method |

| Ethanol | 25 ± 2 | 5.0 - 15.0 | Shake-Flask Method |

| Acetonitrile | 25 ± 2 | 2.0 - 8.0 | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | > 50.0 | Shake-Flask Method |

| Polyethylene Glycol 400 | 25 ± 2 | 15.0 - 25.0 | Shake-Flask Method |

Detailed Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1][2]

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound (as a solid)

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL by accounting for the dilution factor.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Amino-4-methoxy-2-methylthiouracil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed multi-step synthesis of 6-Amino-4-methoxy-2-methylthiouracil, a substituted pyrimidine derivative of potential interest in medicinal chemistry and drug development. The synthesis strategy is based on established chemical transformations of related thiouracil and pyrimidine compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process starting from the commercially available 6-Amino-2-thiouracil. The proposed pathway involves:

-

Chlorination of the 4-hydroxy group (in its tautomeric keto form) to yield 6-Amino-4-chloro-2-thiouracil.

-

Methoxylation at the 4-position via nucleophilic substitution of the chloride.

-

S-methylation of the 2-thio group to afford the final product.

Application Notes & Protocols for the Quantification of 6-Amino-4-methoxy-2-methylthiouracil

These application notes provide detailed methodologies for the quantitative analysis of 6-Amino-4-methoxy-2-methylthiouracil in research and drug development settings. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyrimidine derivative. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document outlines two common analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required. The methodology is adapted from established methods for similar thiouracil derivatives.[1]

2.1.1. Experimental Protocol: HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable choice.

-

Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) is a common mobile phase for retaining and separating polar compounds. A typical starting point would be a gradient elution to ensure good peak shape and resolution.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the chromophores in the molecule (aminopyrimidine and thiourea groups), a UV detection wavelength in the range of 230-280 nm should be evaluated. For initial method development, a photodiode array (PDA) detector can be used to determine the optimal wavelength.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL) to prepare a stock solution.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

2.1.2. Data Presentation: HPLC-UV Method Parameters

| Parameter | Recommended Value | Notes |

| Column | C18 (4.6 x 250 mm, 5 µm) | Standard choice for reversed-phase chromatography. |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Gradient elution may be required for optimal separation. |

| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |

| Detection | UV at ~254 nm | The optimal wavelength should be experimentally determined. |

| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity. |

| Temperature | 30 °C | To ensure reproducible retention times. |

| Linearity (r²) | > 0.995 | Expected for a validated method. |

| Precision (%RSD) | < 2% | For both intra- and inter-day precision. |

| Accuracy (% Recovery) | 98 - 102% | Should be assessed at multiple concentration levels. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying this compound in complex biological matrices such as plasma, urine, or cell lysates.[2][3]

2.2.1. Experimental Protocol: LC-MS/MS

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of basic nitrogen atoms that can be readily protonated.[4]

-

LC Conditions:

-

Column: A UPLC/UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis times.

-

Mobile Phase: Acetonitrile and water, both containing 0.1% formic acid to aid in protonation.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A fast gradient from low to high organic phase concentration.

-

-

MS/MS Detection:

-

Mode: Multiple Reaction Monitoring (MRM).

-